2-(Trifluoromethylthio)phenacyl bromide
Overview
Description
2-(Trifluoromethylthio)phenacyl bromide is an organic compound with the molecular formula C9H6BrF3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenacyl bromide structure
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethylpyridines, which share a similar structural motif, are used in the agrochemical and pharmaceutical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to interact with their targets in a way that combines the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
Thiophene-based analogs, which may share some similarities, have been noted for their potential as biologically active compounds and their role in the synthesis of advanced compounds with a variety of biological effects .
Result of Action
Phenacyl bromide analogs have been noted for their role as a versatile organic intermediate in the synthesis of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethylthio)phenacyl bromide typically involves the bromination of acetophenone derivatives. One common method includes the bromination of acetophenone in the presence of bromine and a suitable solvent such as acetic acid or carbon disulfide . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethylthio)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in oxidation and reduction reactions under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(Trifluoromethylthio)phenacyl bromide has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Phenacyl Bromide: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
2-(Trifluoromethylthio)acetophenone: Similar structure but without the bromine atom, leading to different chemical behavior.
Trifluoromethylthioanisole: Contains a methoxy group instead of a phenacyl bromide structure, resulting in distinct properties.
Uniqueness: 2-(Trifluoromethylthio)phenacyl bromide is unique due to the presence of both the trifluoromethylthio group and the phenacyl bromide structure
Properties
IUPAC Name |
2-bromo-1-[2-(trifluoromethylsulfanyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3OS/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGNRCUHRINMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222818 | |
Record name | 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544429-24-5 | |
Record name | 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544429-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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